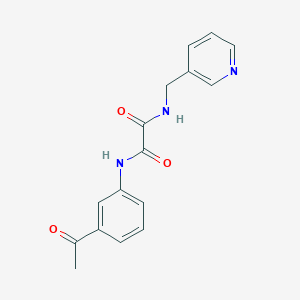![molecular formula C22H26N2O2S B4395104 N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4395104.png)
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide
Übersicht
Beschreibung
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Wirkmechanismus
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide irreversibly binds to the ATP-binding site of EGFR, causing inhibition of the tyrosine kinase activity. This inhibition leads to the suppression of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has been shown to be highly selective for EGFR T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation. In vivo studies have demonstrated that N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has potent antitumor activity against NSCLC tumors with EGFR T790M mutation, while sparing normal tissues. N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has also been shown to have minimal cardiotoxicity and neurotoxicity in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide in lab experiments include its potent and selective inhibitory activity against EGFR T790M mutation, its favorable pharmacokinetic profile, and its good oral bioavailability. The limitations of using N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide in lab experiments include its irreversibility of binding to EGFR, which may limit its use in studies requiring reversible inhibition of EGFR, and its selectivity for EGFR T790M mutation, which may limit its use in studies involving wild-type EGFR.
Zukünftige Richtungen
For N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide research include the development of combination therapies with other targeted agents or immunotherapies to overcome resistance mechanisms and improve clinical outcomes. Other potential future directions include the investigation of N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide in other tumor types with EGFR T790M mutation and the development of biomarkers to predict response to N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide. Additionally, the development of new EGFR TKIs with improved potency, selectivity, and pharmacokinetic properties may provide new therapeutic options for NSCLC patients with EGFR mutations.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In vitro and in vivo studies have shown that N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has potent and selective inhibitory activity against EGFR T790M mutation, while sparing wild-type EGFR. N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has also been shown to have a favorable pharmacokinetic profile and good oral bioavailability.
Eigenschaften
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-21(14-17-27-18-10-4-3-5-11-18)23-20-13-7-6-12-19(20)22(26)24-15-8-1-2-9-16-24/h3-7,10-13H,1-2,8-9,14-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPITHNRZFGFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)
![1-(methylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4395034.png)
![methyl 4-[({[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4395045.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B4395046.png)
![N-{2-ethoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395049.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)(2-thienylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B4395055.png)
![1-({4-[5-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetyl)piperidine](/img/structure/B4395067.png)

![2,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395082.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-methyl-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4395116.png)